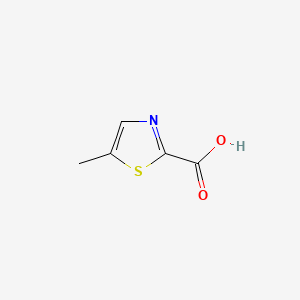

5-Methylthiazole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-2-6-4(9-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDGNRLMYZMDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619268 | |

| Record name | 5-Methyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61291-21-2 | |

| Record name | 5-Methyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methylthiazole-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Methylthiazole-2-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific isomer, this guide incorporates data from closely related isomers and predicted values based on established chemical principles.

Core Chemical Properties

This compound, with the CAS number 61291-21-2, is a heterocyclic compound featuring a methyl-substituted thiazole ring with a carboxylic acid group at the 2-position. Its molecular formula is C₅H₅NO₂S, and it has a molecular weight of 143.16 g/mol .[1]

Physicochemical Data

Quantitative data for this compound and its isomers are summarized in the table below for comparative analysis.

| Property | This compound | 2-Methylthiazole-5-carboxylic acid | 4-Methylthiazole-5-carboxylic acid |

| CAS Number | 61291-21-2 | 40004-69-1[2] | 20485-41-0 |

| Molecular Formula | C₅H₅NO₂S | C₅H₅NO₂S[2] | C₅H₅NO₂S |

| Molecular Weight | 143.16 g/mol [1] | 143.16 g/mol [2] | 143.16 g/mol |

| Boiling Point | 317.135 °C at 760 mmHg[3] | 301.2 °C at 760 mmHg[4][5] | Not available |

| Melting Point | Data not available | 209 - 213 °C[2] | 287 °C (decomposes) |

| Solubility | Slightly soluble in water[6] | Soluble in water, alcohol, and ketone solvents[5] | Data not available |

| pKa | Predicted: ~3-4 | Data not available | Data not available |

| Density | 1.418 g/cm³[3] | 1.4 g/cm³[4] | Data not available |

Note: The pKa value for this compound is a prediction based on the typical acidity of aromatic carboxylic acids.

Spectroscopic Profile

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | -COOH |

| ~7.9 | Singlet | 1H | Thiazole H-4 |

| ~2.5 | Singlet | 3H | -CH₃ |

Note: The carboxylic acid proton's chemical shift is highly dependent on solvent and concentration.[7]

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Carboxylic Acid) |

| ~160 | C-2 (Thiazole) |

| ~145 | C-5 (Thiazole) |

| ~125 | C-4 (Thiazole) |

| ~12 | -CH₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (from hydrogen-bonded -COOH)[7][8][9] |

| 1680-1710 | Strong | C=O stretch (from aromatic carboxylic acid)[8][9] |

| ~1600, ~1450 | Medium | C=C and C=N stretches (Thiazole ring) |

| 1200-1300 | Medium | C-O stretch[9] |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 143. A prominent fragment would likely correspond to the loss of the carboxyl group ([M-COOH]⁺), resulting in a peak at m/z = 98.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general procedures for the synthesis of thiazole carboxylic acids and standard analytical techniques can be adapted.

General Synthesis of Thiazole Carboxylic Acids

A common route to thiazole carboxylic acids involves the Hantzsch thiazole synthesis. For this compound, a potential synthetic pathway could involve the condensation of a thioamide with an α-haloketone or α-haloester derivative, followed by hydrolysis of an ester group to the carboxylic acid.

A generalized workflow for the synthesis and characterization is presented below.

Caption: General workflow for the synthesis and characterization of thiazole carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments. Instrumentation: 400 MHz NMR spectrometer. Sample Preparation:

-

Weigh 5-10 mg of the solid sample.

-

Dissolve in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube. Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. The acidic proton of the carboxylic acid can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule. Instrumentation: FTIR spectrometer. Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern. Instrumentation: Mass spectrometer (e.g., with Electron Ionization - EI). Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent. Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to elucidate the chemical structure.

Caption: Logical workflow for structure elucidation using spectroscopic data.

This guide serves as a foundational resource for understanding the chemical properties of this compound. Further experimental investigation is encouraged to validate the predicted data and expand the chemical knowledge base for this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, CAS No. 61291-21-2 - iChemical [ichemical.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 61291-21-2 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 5-Methylthiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiazole-2-carboxylic acid, a heterocyclic compound, is a significant building block in medicinal chemistry and drug discovery. Its unique structural features make it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, tailored for professionals in the fields of chemical research and drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-methyl-1,3-thiazole-2-carboxylic acid .

The chemical structure is as follows:

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 5-methyl-1,3-thiazole-2-carboxylic acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅NO₂S | [1] |

| Molecular Weight | 143.16 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 214-215 °C | [2] |

| Solubility | Slightly soluble in water. | |

| ¹H NMR (DMSO-d₆, ppm) | δ 13.5 (s, 1H, COOH), 7.95 (s, 1H, H-4), 2.50 (s, 3H, CH₃) | |

| ¹³C NMR (DMSO-d₆, ppm) | δ 162.5 (C=O), 148.0 (C-2), 140.0 (C-5), 130.0 (C-4), 12.0 (CH₃) | [3] |

| IR (KBr, cm⁻¹) | 3100-2500 (br, O-H), 1700 (C=O), 1540, 1480, 1250, 900 | [2] |

| Mass Spectrum (m/z) | 143 (M+), 99, 72, 58 | [4] |

Experimental Protocols: Synthesis of this compound

The synthesis of 5-methyl-1,3-thiazole-2-carboxylic acid can be achieved through a two-step process involving the Hantzsch thiazole synthesis followed by hydrolysis.

Step 1: Synthesis of Ethyl 5-Methyl-1,3-thiazole-2-carboxylate

This step utilizes the well-established Hantzsch thiazole synthesis.[5]

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thioacetamide

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (1 equivalent) and thioacetamide (1 equivalent) in absolute ethanol.

-

Add sodium bicarbonate (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methyl-1,3-thiazole-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to 5-Methyl-1,3-thiazole-2-carboxylic Acid

The ester from the previous step is hydrolyzed to the corresponding carboxylic acid.

Materials:

-

Ethyl 5-methyl-1,3-thiazole-2-carboxylate

-

Sodium hydroxide

-

Water

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve ethyl 5-methyl-1,3-thiazole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2 equivalents) in water to the flask.

-

Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

The white precipitate of 5-methyl-1,3-thiazole-2-carboxylic acid that forms is collected by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the pure product.

Logical Workflow for Synthesis

The logical relationship of the synthesis process is depicted in the following diagram.

Caption: Synthetic pathway for this compound.

Signaling Pathways and Biological Relevance

While this compound itself is primarily a synthetic intermediate, its derivatives have been implicated in various biological signaling pathways. For instance, compounds incorporating the 5-methylthiazole moiety have been investigated as potential inhibitors of enzymes and as modulators of cellular signaling cascades relevant to inflammation and cancer.

The diagram below illustrates a generalized logical relationship where a derivative of this compound acts as an inhibitor in a hypothetical signaling pathway.

Caption: Inhibition of a signaling cascade by a thiazole derivative.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. The synthetic protocols outlined in this guide, along with the compiled physicochemical and spectroscopic data, provide a solid foundation for researchers and drug development professionals to utilize this compound in their scientific endeavors. Further exploration of its derivatives is warranted to uncover new therapeutic agents that can address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Methylthiazole-2-carboxylic Acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methylthiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines relevant experimental protocols for its synthesis and analysis based on related compounds, and presents a logical workflow for its derivatization, a crucial step in pharmaceutical development.

Core Physicochemical Data

This compound, identified by the CAS Number 61291-21-2, is a key building block in the synthesis of more complex molecules.[1] Its fundamental properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₅H₅NO₂S | [2][3][][5][6] |

| Molecular Weight | 143.16 g/mol | [2][3][][6] |

| CAS Number | 61291-21-2 | [2][3] |

| Canonical SMILES | Cc1cnc(s1)C(O)=O | [2] |

| Density | 1.418 g/cm³ | [3][5] |

| Boiling Point | 317.1 °C at 760 mmHg | [3] |

| Flash Point | 145.6 °C | [5] |

| Solubility | Slightly soluble in water. | [1][5] |

| Synonyms | 5-Methyl-1,3-thiazole-2-carboxylic acid | [2][3] |

Experimental Protocols

2.1. Synthesis of Thiazole Carboxylic Acid Derivatives (Exemplified by 4-methylthiazole-5-carboxylic acid derivatives)

The synthesis of derivatives from a methylthiazole carboxylic acid core is a common strategy in drug discovery. A general two-step protocol involves the formation of an acid chloride followed by reaction with a nucleophile (e.g., an amine or alcohol) to form an amide or ester derivative.

Step 1: Formation of 4-methylthiazole-5-carboxylic acid chloride

-

Reagents and Conditions:

-

4-methylthiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Reaction Temperature: 90-95 °C

-

-

Procedure: To a solution of 4-methylthiazole-5-carboxylic acid in toluene, a catalytic amount of DMF is added. Thionyl chloride is then added dropwise. The reaction mixture is heated at 90-95 °C until the reaction is complete (monitored by TLC or disappearance of starting material). The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

Step 2: Synthesis of Carboxamide Derivatives

-

Reagents and Conditions:

-

4-methylthiazole-5-carboxylic acid chloride

-

Desired amine (R-NH₂) or alcohol (R-OH)

-

Triethylamine (TEA) or another suitable base

-

Toluene

-

Reaction Temperature: 70-75 °C

-

-

Procedure: The crude acid chloride is dissolved in toluene. To this solution, the desired amine or alcohol and triethylamine are added. The mixture is heated at 70-75 °C. After the reaction is complete, the mixture is cooled, and the triethylamine hydrochloride salt is filtered off. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or column chromatography.[7]

2.2. Analytical Methods for Thiazole-Containing Carboxylic Acids

The quantification and characterization of thiazole carboxylic acids and their derivatives in various matrices, including biological samples, are essential for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Method for Analysis of Related Aminothiazole Compounds While a specific method for this compound is not detailed, methods for similar analytes like 2-Amino-5-methylthiazole can be adapted. A mixed-mode chromatography approach, which combines reversed-phase and ion-exchange mechanisms, can be effective for separating complex mixtures of pharmaceutical ingredients and precursors.[8]

-

Column: A mixed-mode column (e.g., combining reversed-phase and ion-exchange functionalities).

-

Mobile Phase: A typical mobile phase might consist of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid.[8]

-

Detection: UV detection is suitable for compounds with a chromophore. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.[9]

-

Sample Preparation: For biological samples, a pretreatment step such as solid-phase extraction (SPE) or solvent extraction is commonly performed to remove interfering substances before LC analysis.[9]

Logical Workflow and Visualization

In drug development, this compound primarily serves as a scaffold or intermediate. Its carboxylic acid group is a versatile handle for chemical modification to explore structure-activity relationships (SAR). The following diagram illustrates a typical workflow for generating a library of derivatives from this core structure for biological screening.

The thiazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11] The workflow above demonstrates the logical progression from a core molecule like this compound to the identification of potential drug candidates through systematic chemical modification and biological testing.

References

- 1. This compound | 61291-21-2 [chemicalbook.com]

- 2. 5-methyl-1,3-thiazole-2-carboxylic acid | 61291-21-2 | Buy Now [molport.com]

- 3. This compound, CAS No. 61291-21-2 - iChemical [ichemical.com]

- 5. chembk.com [chembk.com]

- 6. This compound , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 7. researchgate.net [researchgate.net]

- 8. helixchrom.com [helixchrom.com]

- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

5-Methylthiazole-2-carboxylic Acid: A Technical Whitepaper

Introduction

5-Methylthiazole-2-carboxylic acid, identified by the CAS number 61291-21-2, is a heterocyclic compound that serves as a valuable building block in the fields of medicinal chemistry and materials science.[][2] The thiazole ring is a prominent scaffold in numerous pharmacologically active molecules, contributing to a wide range of biological activities.[3][4][5] This technical guide provides an in-depth overview of the physicochemical properties, spectroscopic characteristics, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 61291-21-2 | [6] |

| Molecular Formula | C₅H₅NO₂S | [][7] |

| Molecular Weight | 143.16 g/mol | [][7] |

| IUPAC Name | 5-methyl-1,3-thiazole-2-carboxylic acid | [] |

| Boiling Point | 317.135 °C at 760 mmHg | [8] |

| Density | 1.418 g/cm³ | [7][8] |

| Flash Point | 145.598 °C | [8] |

| Solubility | Slightly soluble in water | [6] |

| Physical State | Solid | [9] |

| Canonical SMILES | CC1=CN=C(S1)C(=O)O | [] |

Spectroscopic Profile

Detailed spectroscopic analysis is essential for the structural confirmation of this compound. While specific spectra for this exact compound are not publicly available, the expected spectroscopic characteristics can be predicted based on the functional groups present and data from analogous structures.[10][11][12]

| Spectroscopy | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12 δ (singlet, broad)[10][12] |

| Thiazole Ring Proton (-CH) | ~7-8 δ (singlet) | |

| Methyl Protons (-CH₃) | ~2.5 δ (singlet) | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | ~165-185 δ[10][12] |

| Thiazole Ring Carbons (C2, C4, C5) | ~110-160 δ | |

| Methyl Carbon (-CH₃) | ~15-20 δ | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad)[10][12] |

| C=O Stretch (Carbonyl) | 1710-1760 cm⁻¹[10][12] | |

| Mass Spectrometry | Molecular Ion [M]⁺ | Expected at m/z 143.01 |

Synthesis and Reactivity

The synthesis of thiazole carboxylic acid derivatives often involves the Hantzsch thiazole synthesis or modifications thereof. A common route involves the reaction of a thioamide with an α-haloketone or a related α-halocarbonyl compound. For this compound, a plausible synthetic approach could start from ethyl 2-chloroacetoacetate and thiourea derivatives.

The reactivity of this compound is dominated by the carboxylic acid group. It can be readily converted into its corresponding acid chloride, which is a versatile intermediate for the synthesis of amides, esters, and other derivatives.[13]

Caption: Reactivity of this compound.

Applications in Drug Development

The thiazole nucleus is a key pharmacophore in a multitude of therapeutic agents. Derivatives of thiazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[3][5][14][15] this compound, as a functionalized building block, is instrumental in the synthesis of novel drug candidates.[][2]

-

Anti-inflammatory Agents: Thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[3] Specifically, conjugates of 5-methylthiazole have been identified as novel and selective COX-1 inhibitors.[3][4]

-

Anticancer Agents: The thiazole scaffold is present in several anticancer drugs. Novel derivatives have shown potent anti-proliferative activity against various tumor cell lines, inducing cell cycle arrest.[16]

-

Antimicrobial Agents: The structural motif is used in the development of new antibacterial and antifungal compounds.[2][14] Thiazolopyridine derivatives, for instance, have demonstrated significant inhibitory effects against pathogenic bacteria.[14]

Caption: Key therapeutic areas for thiazole derivatives.

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. The following protocols are adapted from literature for the synthesis of related thiazole derivatives and represent common and reliable methodologies.

Protocol 1: Synthesis of Thiazole Carboxylic Acid Chloride This protocol details the conversion of a thiazole carboxylic acid to its more reactive acid chloride derivative, a crucial step for subsequent amide or ester formation.[13]

-

Add 1.5 g of 4-Methylthiazole-5-carboxylic acid to 10 mL of thionyl chloride.

-

Reflux the mixture for 2 hours.

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

-

The resulting acid chloride product is typically used in the next step without further purification.[13]

Protocol 2: Synthesis of Thiazole Carboxamide Derivatives This protocol outlines the synthesis of amide derivatives from a thiazole carboxylic acid, proceeding via the acid chloride intermediate.[17]

-

Acid Chloride Formation: To a solution of 4-methylthiazole-5-carboxylic acid in toluene, add a catalytic amount of DMF. Add thionyl chloride (SOCl₂) and heat the mixture to 90-95 °C until the reaction is complete (monitored by TLC).

-

Amide Coupling: In a separate flask, dissolve the desired amine (R-NH₂) and triethylamine (TEA) in toluene.

-

Cool the amine solution and slowly add the previously prepared acid chloride solution.

-

Heat the reaction mixture to 70-75 °C and monitor for completion.

-

Upon completion, the reaction is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield the crude amide product, which can be purified by crystallization or chromatography.

Caption: Experimental workflow for amide synthesis.

Conclusion

This compound is a heterocyclic compound of significant interest due to the prevalence of the thiazole core in pharmacologically active molecules. Its well-defined physicochemical properties and versatile reactivity make it an important intermediate for the synthesis of novel compounds in drug discovery and materials science. The protocols and data presented in this guide offer a comprehensive resource for researchers working with this valuable chemical entity. Further exploration of its derivatives is likely to yield new therapeutic agents with improved efficacy and novel mechanisms of action.

References

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies | MDPI [mdpi.com]

- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 61291-21-2 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound, CAS No. 61291-21-2 - iChemical [ichemical.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 5-Methylthiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiazole-2-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development, often utilized as a key intermediate in the synthesis of more complex bioactive molecules. A thorough understanding of its fundamental physical properties is crucial for its effective handling, characterization, and application in drug design and manufacturing processes. This technical guide provides a summary of the known physical characteristics of this compound, alongside detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that experimental values can vary slightly depending on the analytical method and purity of the sample.

| Physical Property | Value | Source |

| Molecular Formula | C₅H₅NO₂S | - |

| Molecular Weight | 143.16 g/mol | [1] |

| Boiling Point | 317.135 °C at 760 mmHg | [1] |

| Density | 1.418 g/cm³ | [1] |

| Solubility | Slightly soluble in water | [2] |

| Flashing Point | 145.598 °C | [1] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physical properties of carboxylic acids like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [3][4][5]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.

-

Purity Check: A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the acid is 50% dissociated.

Methodology: Potentiometric Titration [6]

-

Solution Preparation: A standard solution of this compound is prepared in water or a suitable co-solvent if solubility is low. A standardized solution of a strong base, typically sodium hydroxide (NaOH), is also prepared.

-

Titration Setup: A known volume of the acidic solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution to monitor the pH.

-

Titration Process: The NaOH solution is added to the acidic solution in small, precise increments from a burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point, where the moles of base added equal the initial moles of acid, is identified as the steepest point of the titration curve.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of the Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar solvent like n-octanol and a polar solvent like water. The logarithm of this ratio is the logP, a key indicator of a drug's lipophilicity.

Methodology: Shake-Flask Method [7]

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.

-

Sample Preparation: A known amount of this compound is dissolved in a known volume of one of the pre-saturated solvents (e.g., water).

-

Partitioning: A measured volume of the second pre-saturated solvent (e.g., n-octanol) is added to the solution containing the compound. The mixture is then shaken vigorously for a set period to allow for the partitioning of the solute between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is then calculated as the base-10 logarithm of P.

Workflow Visualization

The following diagram illustrates a general workflow for the physical characterization of a novel carboxylic acid, such as this compound.

References

5-Methylthiazole-2-carboxylic acid solubility and stability

An In-depth Technical Guide on the Solubility and Stability of 5-Methylthiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole ring in many biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its application in drug development, including formulation design, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. This technical guide provides an overview of the known solubility and stability characteristics of this compound and offers detailed experimental protocols for their determination.

Physicochemical Properties

| Property | Value/Description | Source |

| Molecular Formula | C₅H₅NO₂S | N/A |

| Molecular Weight | 143.16 g/mol | N/A |

| CAS Number | 61291-21-2 | N/A |

| Appearance | Off-white solid | N/A |

| pKa (Predicted) | 0.65 ± 0.10 | N/A |

Solubility Profile

Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and qualitative descriptions, a general solubility profile can be inferred.

Qualitative Solubility Data

| Solvent | Solubility |

| Water | Slightly soluble |

| Acidic Solvents (e.g., HCl) | Soluble |

| Alcohols (e.g., Methanol, Ethanol) | Soluble |

The carboxylic acid moiety suggests that the solubility of this compound will be pH-dependent. In acidic solutions, the compound is likely to be more soluble due to the protonation of the thiazole nitrogen, while in basic solutions, the deprotonation of the carboxylic acid to form a carboxylate salt will also enhance aqueous solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods can be employed.

This method determines the equilibrium solubility of a compound in a specific solvent, representing the true saturation point. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, organic solvents) in a sealed, inert container (e.g., glass vial).

-

Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid.

-

-

Quantification:

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL by back-calculating from the measured concentration of the diluted sample.

-

This high-throughput method is often used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.

Protocol: Nephelometric Turbidity Assay

-

Preparation of Compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a clear-bottomed 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations. The final DMSO concentration should typically be kept low (e.g., <1%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

-

Data Analysis:

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

Protocol:

-

Sample Preparation:

-

Prepare solutions of this compound in various aqueous buffers covering a range of pH values (e.g., pH 1.2, 4.5, 7.4, 9.0).

-

A typical starting concentration is 1 mg/mL.

-

-

Incubation:

-

Incubate the solutions at a controlled, elevated temperature (e.g., 50-70 °C) to accelerate degradation.

-

Protect the samples from light.

-

-

Time-Point Sampling:

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralize the samples if necessary before analysis.

-

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) at each pH.

-

Construct a pH-rate profile by plotting log(k) versus pH to identify the pH of maximum stability.

-

Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

-

Incubation:

-

Incubate the mixture at room temperature or a slightly elevated temperature.

-

-

Time-Point Sampling and Analysis:

-

Follow the sampling and analysis procedure described for hydrolytic stability.

-

Protocol:

-

Sample Preparation:

-

Place a known amount of solid this compound in a suitable container (e.g., open or loosely capped vial).

-

-

Incubation:

-

Store the sample in a temperature-controlled oven at an elevated temperature (e.g., 60 °C, 80 °C).

-

-

Time-Point Sampling and Analysis:

-

At specified time points, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.

-

Protocol (as per ICH Q1B guidelines):

-

Sample Preparation:

-

Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light.

-

The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

-

-

Analysis:

-

After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

Logical Flow for Stability Assessment

Caption: Logical workflow for the stability assessment of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that definitively links this compound to a particular signaling pathway. Research in this area would be required to elucidate its biological targets and mechanism of action.

Conclusion

While specific quantitative data for the solubility and stability of this compound are limited, this guide provides a framework for its characterization based on its chemical properties and established analytical methodologies. The provided experimental protocols for solubility and stability testing offer a comprehensive approach for researchers to generate the necessary data for drug development and other scientific applications. The successful application of these methods will enable a more complete understanding of this compound's physicochemical profile, facilitating its potential use in various research and development endeavors.

The Multifaceted Biological Activities of 5-Methylthiazole-2-carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-methylthiazole-2-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.

Anticancer Activity

Derivatives of this compound have emerged as potent anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several studies have highlighted the potential of these derivatives to target receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are crucial for tumor angiogenesis and metastasis.[1][2][3]

| Compound Class | Target Cell Line/Enzyme | IC50/Inhibition % | Reference |

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (Leukemia) | 16.3 µM | [4] |

| MCF-7 (Breast Cancer) | 20.2 µM | [5] | |

| HT-29 (Colon Cancer) | 21.6 µM | [5] | |

| Thiazole-based derivatives | MDA-MB-231 (Breast Cancer) | - | [1] |

| VEGFR-2 | 81.36% - 85.72% Inhibition | [1] | |

| Pyrazolopyridine and pyrazolothiazole-based compounds | HepG-2 (Liver Cancer) | 3.42 µM | [2] |

| c-Met | 4.27 nM | [2] |

Signaling Pathways

The anticancer effects of these compounds are often attributed to their ability to disrupt downstream signaling cascades initiated by RTKs. Inhibition of VEGFR-2, for instance, impedes the PI3K/Akt and MAPK/ERK pathways, which are vital for endothelial cell proliferation and survival. Similarly, targeting c-Met can disrupt pathways that promote cell migration, invasion, and survival.[3]

Experimental Protocols

This assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, forming purple crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

These assays measure the ability of the compounds to inhibit the enzymatic activity of the target kinases.

-

Assay Principle: A kinase reaction is performed in the presence of the test compound, a kinase enzyme (VEGFR-2 or c-Met), a substrate (e.g., a synthetic peptide), and ATP.

-

Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.

-

Data Analysis: The percentage of kinase inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control without the inhibitor.

Anti-inflammatory Activity

Certain derivatives of 5-methylthiazole have demonstrated significant anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-1 (COX-1).[6][7][8]

Cyclooxygenase (COX) Inhibition

These compounds have been shown to be potent and selective inhibitors of COX-1 over COX-2.[6][7][8] This selectivity is noteworthy as it may offer a different therapeutic window compared to non-selective NSAIDs or COX-2 selective inhibitors.

| Compound Class | Target Enzyme | IC50/Inhibition % | Reference |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | COX-1 | Potent Inhibition | [7][8] |

| COX-2 | No significant inhibition | [6] |

Mechanism of Action

The anti-inflammatory effects are mediated by the blockade of the cyclooxygenase pathway, which is responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.

Experimental Protocols

This assay determines the inhibitory activity of the compounds against the two COX isoforms.

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.

-

Assay Procedure: The test compound is incubated with the enzyme and the substrate (arachidonic acid).

-

Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The IC50 values for both COX-1 and COX-2 are determined to assess the potency and selectivity of the inhibitor.

Antimicrobial Activity

Derivatives incorporating the 5-methylthiazole moiety have shown promising activity against a range of bacterial and fungal pathogens.[9][10]

Spectrum of Activity

These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]

| Compound Class | Microorganism | MIC (µM) | Reference |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | E. coli | 26.3 - 40.5 | [9] |

| B. cereus | 26.3 - 40.5 | [9] | |

| Resistant E. coli | Potent activity | [10] | |

| Fungal strains | 59.6 - 119.2 | [9] |

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Method: Broth microdilution method is commonly employed.

-

Procedure: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Other Enzyme Inhibitory Activities

Beyond the aforementioned targets, this compound derivatives have also been investigated as inhibitors of other clinically relevant enzymes.

Xanthine Oxidase Inhibition

Certain 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have shown excellent inhibitory activity against xanthine oxidase, an enzyme involved in the pathogenesis of gout.[11][12]

| Compound | IC50 (µM) | Reference |

| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.57 | [11][12] |

| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.91 | [11][12] |

Acetylcholinesterase (AChE) Inhibition

The thiazole nucleus is a component of some compounds designed as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. While specific data on this compound derivatives is limited, the broader class of thiazole derivatives shows promise in this area.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the design and development of new therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory effects, underscore the potential of this chemical class. Future research should focus on optimizing the potency and selectivity of these derivatives through structure-activity relationship (SAR) studies, as well as further elucidating their mechanisms of action and in vivo efficacy. The continued exploration of this scaffold is likely to yield novel drug candidates with improved therapeutic profiles.

References

- 1. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic data for 5-Methylthiazole-2-carboxylic acid (NMR, IR, MS)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for thiazole carboxylic acids, with a focus on providing available data for a key isomer and outlining the methodologies for spectral acquisition. Due to the limited availability of published spectroscopic data for 5-Methylthiazole-2-carboxylic acid, this document presents the available data for its close structural isomer, 2-Methyl-5-thiazolecarboxylic acid . This information serves as a valuable reference point for researchers working with similar chemical entities. The guide details the experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, which are fundamental techniques in the structural elucidation of organic molecules.

Spectroscopic Data for 2-Methyl-5-thiazolecarboxylic acid

The following tables summarize the available spectroscopic data for 2-Methyl-5-thiazolecarboxylic acid. It is crucial to note that this data is for a structural isomer of this compound and should be used as a comparative reference.

Infrared (IR) Spectroscopy Data

| Feature | Wavenumber (cm⁻¹) |

| Technique | KBr Wafer |

| O-H Stretch | 2500-3300 (broad) |

| C=O Stretch | 1700-1725 |

| C-O Stretch & O-H Bend | 1210-1320, 1400-1440 |

This broad absorption for the O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | singlet | 3H | CH₃ |

| ~8.4 | singlet | 1H | Thiazole H-4 |

| ~13.0 | broad singlet | 1H | COOH |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~19.0 | CH₃ |

| ~125.0 | Thiazole C-5 |

| ~145.0 | Thiazole C-4 |

| ~163.0 | COOH |

| ~170.0 | Thiazole C-2 |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 143 | Molecular ion [M]⁺ |

| 126 | Loss of OH radical [M-OH]⁺ |

| 98 | Loss of COOH radical [M-COOH]⁺ or subsequent loss of CO from [M-OH]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS spectra for solid organic acids like thiazole carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition : Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate spectral width.

-

¹³C NMR Acquisition : Carbon spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

-

-

Sample Preparation (Nujol Mull Method) :

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition : A background spectrum of the pure KBr pellet or salt plates is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final IR spectrum.

-

Data Analysis : The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups and bond vibrations.

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid carboxylic acid, LC-MS is a common method.

-

Ionization : An appropriate ionization technique is chosen. For LC-MS analysis of carboxylic acids, Electrospray Ionization (ESI) is frequently used, which can be operated in either positive or negative ion mode. Electron Ionization (EI) is typically used with GC-MS.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis : The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern is then analyzed to deduce the structure of the molecule. For carboxylic acids, characteristic fragments often involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[4]

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Thiazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold. Among the vast array of thiazole derivatives, thiazole carboxylic acids and their esters represent a particularly important class of compounds, serving as key intermediates in the synthesis of numerous pharmaceuticals and exhibiting a wide range of biological activities themselves. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of thiazole carboxylic acids, offering detailed experimental protocols, quantitative data, and insights into their role in modern drug development for researchers and scientists in the field.

A Historical Perspective: The Dawn of Thiazole Chemistry

The journey into the world of thiazole chemistry began in the late 19th century with the pioneering work of Arthur Hantzsch. While Hantzsch's synthesis, first reported in 1887, is the most widely recognized method for thiazole ring formation, the specific discovery and synthesis of various thiazole carboxylic acids evolved over several decades as chemists explored the versatility of this heterocyclic system.

The early focus was on the fundamental synthesis of the thiazole core, with the introduction of the carboxyl group being a subsequent, yet crucial, development. The Hantzsch synthesis, involving the condensation of an α-halocarbonyl compound with a thioamide, provided a versatile route to a wide range of substituted thiazoles, including those bearing ester functionalities that could be later hydrolyzed to the corresponding carboxylic acids.

Key historical developments in the synthesis of the broader thiazole class, which laid the groundwork for thiazole carboxylic acids, include:

-

The Hantzsch Thiazole Synthesis (1887): This foundational reaction between α-haloketones and thioamides remains a cornerstone of thiazole synthesis.[1][2]

-

The Robinson-Gabriel Synthesis (1909-1910): This method involves the dehydration of 2-acylamino-ketones to form oxazoles, and with modifications, can be adapted for thiazole synthesis.[3][4][5]

-

The Cook-Heilbron Synthesis (1947): This reaction provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[6][7][8][9]

The specific application of these and other methods to the synthesis of thiazole carboxylic acids has been a continuous area of research, driven by the increasing recognition of their importance as synthetic intermediates and bioactive molecules.

Core Synthetic Methodologies

The synthesis of thiazole carboxylic acids can be broadly categorized into two main approaches:

-

Construction of the thiazole ring with a pre-installed carboxyl or ester group.

-

Introduction of the carboxyl group onto a pre-formed thiazole ring.

The Hantzsch Synthesis: A Workhorse for Thiazole-4-Carboxylic Acid Esters

The Hantzsch synthesis is arguably the most common and versatile method for preparing thiazole-4-carboxylic acid esters. The general reaction involves the condensation of an α-halo-β-ketoester with a thioamide.

References

- 1. scribd.com [scribd.com]

- 2. synarchive.com [synarchive.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thiazole-Based Heterocyclic Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction: Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique structural features and versatile reactivity have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of thiazole-based compounds, with a focus on their therapeutic potential. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for professionals in the field.

Chemical Properties and Synthesis of the Thiazole Nucleus

The thiazole ring is an aromatic system, a characteristic that imparts significant stability. The presence of the sulfur and nitrogen heteroatoms creates a unique electronic distribution within the ring, influencing its reactivity and ability to interact with biological targets. The nitrogen atom is basic, while the C2 proton is acidic and can be abstracted by strong bases. Electrophilic substitution typically occurs at the C5 position.

Several classical and modern synthetic methods are employed to construct the thiazole core and its derivatives. The most prominent of these are the Hantzsch, Cook-Heilbron, and Gabriel syntheses.

Key Synthetic Methodologies

1. Hantzsch Thiazole Synthesis: This is one of the most widely used methods for the synthesis of the thiazole ring. It involves the condensation reaction between an α-haloketone and a thioamide.

2. Cook-Heilbron Thiazole Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles. It involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds.

3. Gabriel Thiazole Synthesis: This synthesis involves the cyclization of α-acylaminoketones in the presence of a phosphorus pentasulfide or Lawesson's reagent to yield 2,5-disubstituted thiazoles.

Experimental Protocols

Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate solution

-

Water

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

-

Filter the resulting precipitate through a Buchner funnel.

-

Wash the filter cake with water.

-

Allow the solid product to air dry.

Characterization: The product can be characterized by determining its melting point and by spectroscopic methods such as NMR. A TLC analysis can be performed using a 50% ethyl acetate/50% hexane mobile phase to assess purity.

Biological Activities and Therapeutic Applications

Thiazole-based compounds exhibit a remarkable range of biological activities, making them privileged scaffolds in drug development. Their therapeutic applications span various disease areas, including cancer, infectious diseases, and inflammatory disorders.

Anticancer Activity

Thiazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer. Several clinically approved anticancer drugs, such as Dasatinib and Tiazofurin, feature a thiazole core. The anticancer mechanisms of thiazole compounds are diverse and often involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Signaling Pathways Targeted by Thiazole-Based Anticancer Agents:

-

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Several thiazole derivatives have been developed as potent inhibitors of this pathway. They can act as dual PI3K/mTOR inhibitors or target specific isoforms of these kinases.

Figure 1. Thiazole derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cancer. Constitutive activation of this pathway is observed in many tumors, promoting cell survival and proliferation. Thiazole-containing compounds have been shown to inhibit NF-κB signaling, often by targeting the IκB kinase (IKK) complex, which is a key regulator of the pathway.

Figure 2. Thiazole derivatives inhibiting the NF-κB signaling pathway.

Quantitative Anticancer Activity Data:

The in vitro cytotoxic activity of thiazole derivatives is commonly evaluated using the MTT assay against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |

| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |

| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |

| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [1] |

| HepG2 (Liver) | 26.8 ± 1.62 | [1] | |

| Thiadiazole 2g | LoVo (Colon) | 2.44 | [2] |

| MCF-7 (Breast) | 23.29 | [2] | |

| Thiazole 16 | Various bacterial strains | 1.56 - 6.25 (µg/mL) | [3] |

| Thiazole 17 & 18 | E. coli | 3.6 & 6.8 | [3] |

Antimicrobial Activity

The thiazole scaffold is a constituent of numerous natural and synthetic antimicrobial agents, including the penicillins. Thiazole derivatives exhibit broad-spectrum activity against various pathogenic bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Antimicrobial Activity Data:

The antimicrobial efficacy of thiazole compounds is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Thiazole 11 | Aspergillus fumigatus | 6.25 - 12.5 | [3] |

| Aspergillus flavus | 6.25 - 12.5 | [3] | |

| Staphylococcus aureus | 6.25 - 12.5 | [3] | |

| Escherichia coli | 6.25 - 12.5 | [3] | |

| Thiazole 43a | Staphylococcus aureus | 16.1 (µM) | [4] |

| Escherichia coli | 16.1 (µM) | [4] | |

| Thiazole 43c | Bacillus subtilis | 28.8 (µM) | [4] |

| Thiazole 43b | Aspergillus niger | 16.2 (µM) | [4] |

| Thiazole 43d | Candida albicans | 15.3 (µM) | [4] |

| Thiazole 37c | Various bacterial strains | 46.9 - 93.7 | [4][5] |

| Various fungal strains | 5.8 - 7.8 | [4][5] |

Conclusion and Future Perspectives

The thiazole nucleus continues to be a highly valuable scaffold in the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its continued importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent thiazole-based inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the use of advanced synthetic methodologies to create more complex and diverse libraries of thiazole compounds for high-throughput screening. The in-depth understanding of the structure-activity relationships and mechanisms of action of thiazole derivatives, as outlined in this guide, will be crucial for the successful translation of these promising compounds into clinically effective drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. jchemrev.com [jchemrev.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylthiazole-5-carboxylic Acid Derivatives from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a thiazole carboxylic acid derivative starting from the readily available reagent, ethyl acetoacetate. The described methodology is based on the well-established Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring system.[1][2] Thiazole moieties are crucial structural motifs in a wide array of pharmaceuticals and biologically active compounds, making their efficient synthesis a key focus in medicinal chemistry and drug development.

The reaction of ethyl acetoacetate, following activation via α-halogenation, with a thioamide leads regioselectively to the formation of a 2,4,5-trisubstituted thiazole. Specifically, the use of ethyl acetoacetate as the starting β-ketoester results in the placement of a methyl group at the 4-position and a carboxylate group at the 5-position of the thiazole ring. This document outlines the multi-step synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid , a valuable intermediate for further chemical elaboration.

Overall Synthetic Workflow

The synthesis proceeds in three main stages:

-

α-Chlorination: Ethyl acetoacetate is chlorinated at the α-position (C2) using sulfonyl chloride to yield ethyl 2-chloroacetoacetate.

-

Hantzsch Thiazole Synthesis: The resulting α-halo ketoester undergoes a condensation and cyclization reaction with thiourea to form Ethyl 2-amino-4-methylthiazole-5-carboxylate.[3]

-

Saponification: The ethyl ester is hydrolyzed under basic conditions to afford the final product, 2-Amino-4-methylthiazole-5-carboxylic acid.

Caption: Synthetic workflow for 2-Amino-4-methylthiazole-5-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-chloroacetoacetate

This protocol describes the α-chlorination of ethyl acetoacetate using sulfonyl chloride.

Materials:

-

Ethyl acetoacetate

-

Sulfonyl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., dichloromethane or chloroform)

-

Reaction vessel (round-bottom flask) with magnetic stirrer and dropping funnel

-

Cooling bath (ice-water)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in the chosen anhydrous solvent.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Slowly add sulfonyl chloride (1.0-1.1 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic and generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture can be carefully quenched by pouring it over crushed ice. The organic layer is then separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 2-chloroacetoacetate.

-

The product can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol details the Hantzsch condensation of ethyl 2-chloroacetoacetate with thiourea.[3]

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol (95%)

-

Sodium carbonate or sodium acetate

-

Reflux condenser

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add thiourea (1.0 eq) and ethanol. Heat the mixture to reflux for 15-20 minutes to dissolve the thiourea.

-

In a separate container, dissolve ethyl 2-chloroacetoacetate (1.0 eq) in ethanol.

-

Slowly add the solution of ethyl 2-chloroacetoacetate to the refluxing thiourea solution.

-